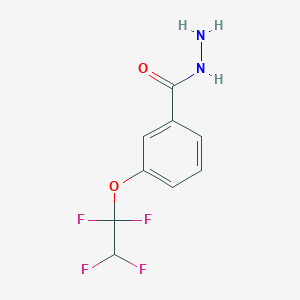
Artelinic acid
Übersicht
Beschreibung
Artelinic acid, also known as its salt form artelinate, is an experimental drug that is being investigated as a treatment for malaria . It is a semi-synthetic derivative of the natural compound artemisinin .
Synthesis Analysis
Artelinic acid is currently in preclinical development . It is one of the many artemisinin derivatives that have been synthesized and tested . The synthesis of artelinic acid involves dehydration reaction and esterification reaction .
Molecular Structure Analysis
Artelinic acid has a molecular formula of C23H30O7 . Its average mass is 418.480 Da and its monoisotopic mass is 418.199158 Da . The chemical structure of artemisinins and their derivatives provided a base for further improvement of the drugs .
Chemical Reactions Analysis
Artelinic acid is a semi-synthetic derivative of the natural compound artemisinin . It is part of a class of bioactive molecules, artemisinins, which are endoperoxide-containing natural products . The peroxide bridge in artemisinin is crucial for its high antimalarial potency .
Wissenschaftliche Forschungsanwendungen
Transdermal Administration for Malaria : Artelinic acid, when incorporated into a transdermal gel, showed effective treatment properties for malaria in Plasmodium berghei-infected mice. Both curative and prophylactic properties were observed, with significant survival rates in treated mice and no topical or systemic toxicity reported (Klayman, Ager, Fleckenstein, & Lin, 1991).
Improved Solubility and Stability : Research on the complexation of artelinic acid with beta-cyclodextrin aimed to increase its aqueous solubility while retaining antimalarial activity. Studies indicated the formation of stable complexes, suggesting a method to improve the drug's properties in aqueous solutions (Hartell et al., 2004).
Serum Assay Development : A high-performance liquid chromatographic method with UV detection was developed for determining artelinic acid in serum. This method played a crucial role in a pharmacokinetic study involving around 400 samples (Titulaer & Vink-Blijleven, 1993).
Synthesis and Activity Analysis : Alpha-artelinic acid was synthesized from artemisinin and evaluated for its blood schizontocidal antimalarial activity against Plasmodium knowlesi. This study contributed to understanding the synthetic routes and efficacy of artelinic acid derivatives (Vishwakarma, Mehrotra, Tripathi, & Dutta, 1992).
Metabolism and Pharmacokinetics Study : Research focused on identifying the metabolites of artelinic acid, providing insights into its metabolism and pharmacokinetics. The metabolites were identified using standards produced by reacting artelinic acid with chemical systems simulating the activity of the cytochrome P-450 system (Idowu, 1996).
Pharmacokinetic Analysis in Rodents : A study compared the efficacy of artelinic acid and artemisinin in mice infected with Plasmodium berghei and analyzed the pharmacokinetics of artelinic acid in rabbits. This research offered valuable data on the drug's absorption, distribution, and elimination (Titulaer, Eling, & Zuidema, 1993).
In Vivo Antimalarial Activity and Pharmacokinetics in Rodents : Another study focused on synthesizing an artelinic acid-choline derivative and formulating it into liposomes. The derivative showed promising antimalarial efficacy and pharmacokinetic characteristics in rodents (Duan et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Artelinic acid shows promise in the treatment of Type 2 Diabetes Mellitus . It not only attenuates insulin resistance and restores islet ß-cell function in T2DM but also has potential therapeutic effects on diabetic complications . Furthermore, artelinic acid-choline derivative liposomes show promising antimalarial efficacy and pharmacokinetic characteristics .
Eigenschaften
IUPAC Name |
4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25)/t13-,14-,17+,18+,20+,21-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHKOOJXSALHN-ILQPJIFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316558 | |
| Record name | β-Artelinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120020-26-0 | |
| Record name | β-Artelinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120020-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artelinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120020260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Artelinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTELINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08X93406PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



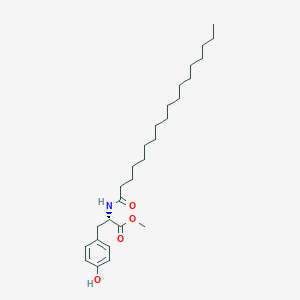


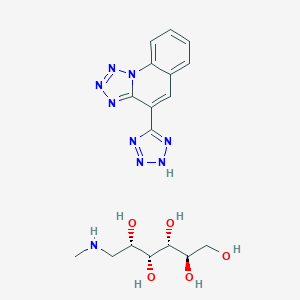
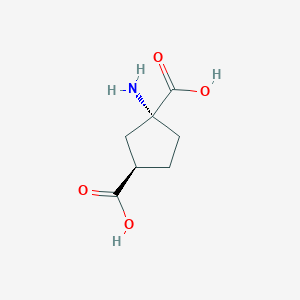



![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
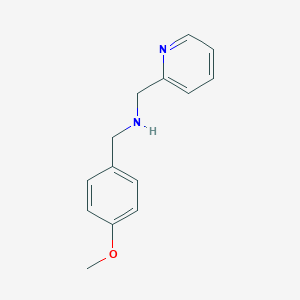
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
